molecular formula C11H13N3O B1399824 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one CAS No. 906532-84-1

1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one

Cat. No.: B1399824
CAS No.: 906532-84-1
M. Wt: 203.24 g/mol
InChI Key: WPEWVIVXCJELQE-UHFFFAOYSA-N
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Description

“1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one” is a chemical compound with the CAS Number: 906532-84-1. It has a molecular weight of 203.24 . This class of aromatic heterocycles has great potential in several research areas, from materials science to the pharmaceutical field .


Molecular Structure Analysis

The IUPAC name for this compound is 1-cyclopentyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one . The InChI code is 1S/C11H13N3O/c15-11-13-10-9(6-3-7-12-10)14(11)8-4-1-2-5-8/h3,6-8H,1-2,4-5H2,(H,12,13,15) .


Physical And Chemical Properties Analysis

The compound has a melting point range of 177 - 180 degrees Celsius .

Scientific Research Applications

Anticancer Properties

  • Synthesis and Anticancer Activity : A significant aspect of research on 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one involves its potential as an anticancer agent. The compound and its derivatives have been studied for their antiproliferative activity against various human cancer cell lines. Studies indicate cytotoxic activity in some synthesized compounds, highlighting their potential in cancer treatment (Liszkiewicz et al., 2003).

Antimicrobial and Antiviral Properties

  • Antimicrobial and Antiviral Applications : The compound has shown promising results in the realm of antimicrobial and antiviral activity. Research indicates that certain derivatives exhibit anti-HIV activity, which is significant in the field of antiviral drug development (Chimirri et al., 1994). Additionally, some derivatives have been reported for their antimicrobial activities, broadening the scope of their potential therapeutic use (Dayakar et al., 2016).

Molecular Structure and Synthesis

  • Molecular Structure Analysis : Studies focusing on the molecular structure of the compound, including vibrational spectra and X-ray analysis, provide crucial insights into its chemical properties. This research is fundamental for understanding the reactivity and potential applications of the compound in various fields, including medicinal chemistry (Lorenc et al., 2008).

Environmental Applications

  • Eco-friendly Synthesis : The synthesis of this compound has been explored in eco-friendly methods. Research has been conducted on synthesizing this compound in aqueous mediums, an approach that aligns with environmental sustainability goals (Kale et al., 2009).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" . For more detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) .

Future Directions

Imidazo[1,5-a]pyridine derivatives, which are structurally similar to “1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one”, have attracted growing attention due to their unique chemical structure and versatility, optical behaviors, and biological properties . They have shown great potential in several research areas, from materials science to the pharmaceutical field, and many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging . This suggests that “this compound” may also have potential for similar applications and research directions.

Properties

IUPAC Name

1-cyclopentyl-3H-imidazo[4,5-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c15-11-13-10-9(6-3-7-12-10)14(11)8-4-1-2-5-8/h3,6-8H,1-2,4-5H2,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPEWVIVXCJELQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C3=C(NC2=O)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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